tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, an iodopyrimidine moiety, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iodopyrimidine moiety: This step often involves halogenation reactions, where iodine is introduced to the pyrimidine ring.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the iodopyrimidine moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodopyrimidine moiety may bind to certain enzymes or receptors, modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate include:
tert-Butyl 2-((4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)pyrrolidine-1-carboxylate: This compound features a similar pyrrolidine and iodopyrimidine structure but with an additional amino group.
tert-Butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18IN3O2 |
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Molecular Weight |
375.21 g/mol |
IUPAC Name |
tert-butyl 2-(5-iodopyrimidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
CTQSVDUDKNCFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)I |
Origin of Product |
United States |
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